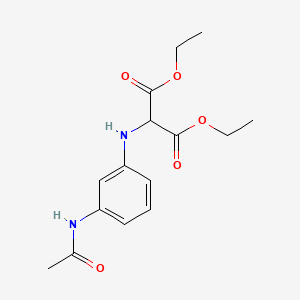
Diethyl (3-acetamidoanilino)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-acetamidoanilino)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of an acetamido group attached to an aniline ring, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-acetamidoanilino)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-acetamidoanilino)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl (3-acetamidoanilino)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (3-acetamidoanilino)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester without the acetamidoanilino group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with different functional groups.
Diethyl acetamidomalonate: A closely related compound with similar structural features.
Uniqueness
Diethyl (3-acetamidoanilino)propanedioate is unique due to the presence of the acetamidoanilino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61372-73-4 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
diethyl 2-(3-acetamidoanilino)propanedioate |
InChI |
InChI=1S/C15H20N2O5/c1-4-21-14(19)13(15(20)22-5-2)17-12-8-6-7-11(9-12)16-10(3)18/h6-9,13,17H,4-5H2,1-3H3,(H,16,18) |
InChI Key |
DLRONHVKSJFEER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















